molecular formula C23H20N2O3 B2560438 2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898426-26-1

2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

Cat. No.: B2560438
CAS No.: 898426-26-1
M. Wt: 372.424
InChI Key: LVZOUCXNXGQYES-UHFFFAOYSA-N
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Description

This compound features a naphthalen-2-yloxy moiety linked via an acetamide bridge to a 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl core.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-21(14-28-20-8-7-15-4-1-2-5-16(15)12-20)24-19-10-17-6-3-9-25-22(27)13-18(11-19)23(17)25/h1-2,4-5,7-8,10-12H,3,6,9,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZOUCXNXGQYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC5=CC=CC=C5C=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a hybrid molecule that combines a naphthalene moiety with a pyrroloquinoline structure. Its unique chemical framework positions it as a potential candidate for various biological applications, particularly in the fields of cancer therapy and anticoagulation.

Chemical Structure

The compound can be described by the following structural formula:

C21H20N2O3\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure comprises a naphthalene ring linked to an acetamide group and a tetrahydropyrroloquinoline moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit tumor cell growth effectively. The IC50 values for these compounds against various cancer cell lines demonstrate their potency:

CompoundCancer Cell LineIC50 (µM)
Compound AHCT116 (colon cancer)0.43
Compound BMDA-MB-231 (breast cancer)1.5

These values suggest that compounds related to the target structure may also possess similar or enhanced anticancer activities.

Anticoagulant Activity

The compound has been evaluated for its anticoagulant properties as well. In vitro studies have focused on its ability to inhibit coagulation factors such as Factor Xa and Factor XIa. The following table summarizes the findings:

CompoundTargetIC50 (µM)
2-(naphthalen-2-yloxy)-N-(2-oxo-...)Factor Xa3.68
2-(naphthalen-2-yloxy)-N-(2-oxo-...)Factor XIa2.00

These results indicate that this compound could serve as a lead in the development of new anticoagulant therapies.

Case Studies

Several case studies have been conducted to explore the biological activities of similar compounds. For instance:

  • Study on Anticancer Potential : A derivative was tested against various human tumor cell lines, showing selective cytotoxicity while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.
  • Anticoagulant Evaluation : In another study, compounds were synthesized and screened for their ability to inhibit coagulation pathways effectively. The promising results led to further exploration of structure-activity relationships (SAR).

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing quinoline and pyrrole structures exhibit significant antimicrobial effects. For instance:

  • Antibacterial Activity : Quinoline derivatives have demonstrated effectiveness against various bacterial strains. The naphthalene component may enhance these activities due to increased lipophilicity, facilitating penetration through cellular membranes.
  • Antifungal and Antiviral Effects : Similar compounds have shown potential in combating fungal infections and viral replication.

Anticancer Activity

The pyrrolo[3,2,1-ij]quinoline core is recognized for its anticancer potential:

  • Studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain pyrroloquinolines have been effective against cancer cell lines resistant to conventional therapies.
  • Mechanisms of action may include interaction with enzymes involved in DNA replication and modulation of key signaling pathways like PI3K/Akt and MAPK.

Antimicrobial Efficacy

One study demonstrated that quinoline derivatives exhibited minimum inhibitory concentrations (MICs) against several bacterial strains at low micromolar concentrations. The naphthalene component was found to significantly enhance the antibacterial effect.

Anticancer Studies

In vitro studies on pyrroloquinoline derivatives revealed IC50 values in the low micromolar range against human cancer cell lines. These findings suggest that structural modifications can lead to enhanced potency and selectivity against cancer cells.

Comparison with Similar Compounds

Triazole-Linked Acetamides (6a–m Series)

Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

  • Structural Differences: Core: Contains a 1,2,3-triazole ring instead of a pyrroloquinolinone. Substituents: Naphthalen-1-yloxy group vs. naphthalen-2-yloxy in the target compound. Synthesis: Prepared via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes, differing from the likely amide-coupling route for the target compound .
  • Physicochemical Properties: IR Data: C=O stretch at 1671 cm⁻¹ (amide), comparable to the target compound’s expected ~1670 cm⁻¹ . Solubility: Polar triazole and ether linkages enhance aqueous solubility compared to the fused pyrroloquinolinone system.
  • Bioactivity : Nitro-substituted derivatives (e.g., 6b, 6c) exhibit enhanced electronic effects but may incur higher toxicity due to nitro groups .

Quinoline-Based Acetamides

Example: N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate

  • Hydration: Exists as a monohydrate, unlike the anhydrous target compound.
  • Crystallography :
    • Space Group : Orthorhombic (P212121) with unit cell dimensions a = 6.6028 Å, b = 14.9207 Å, c = 16.3505 Å .
    • Packing : Hydrogen bonding via the hydrate stabilizes the lattice, suggesting the target compound may exhibit lower crystallinity without similar hydration .

Pyrroloquinolinone Derivatives

Example: N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9)

  • Structural Differences: Side Chain: Propionamide (CH2CH3) vs. acetamide (CH3) in the target compound. Oxo Position: 4-oxo vs. 2-oxo in the pyrroloquinolinone core.
  • Functional Implications :
    • The propionamide’s extended alkyl chain may increase lipophilicity, affecting membrane permeability .
    • The 4-oxo configuration alters hydrogen-bonding patterns compared to the 2-oxo isomer.

Comparative Analysis of Key Properties

Spectroscopic Signatures

Compound IR C=O Stretch (cm⁻¹) ¹H NMR (δ ppm, Key Peaks)
Target Compound ~1670 (predicted) Naphthalene Hs: 7.2–8.4; NH: ~10.5
6b (Nitro-substituted) 1682 Triazole H: 8.36; NH: 10.79
Quinoline acetamide 1676 Quinoline H8: 8.61; NH: 11.02

Thermodynamic and Pharmacokinetic Profiles

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 3.8 <0.1 Moderate (CYP3A4)
6c (Triazole + nitro) 2.5 1.2 Low (Nitro reduction)
Quinoline acetamide 2.9 0.5 High (No labile groups)

Q & A

Q. What established synthetic routes are used to prepare this compound?

The compound can be synthesized via 1,3-dipolar cycloaddition between alkyne intermediates (e.g., (prop-2-yn-1-yloxy)naphthalene) and azide derivatives. Key steps include:

  • Reacting naphthol derivatives with propargyl bromide in DMF/K₂CO₃ to generate alkynes .
  • Copper-catalyzed (Cu(OAc)₂) cycloaddition in a tert-BuOH/H₂O solvent system, followed by extraction with ethyl acetate and purification via recrystallization (ethanol) .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2) .

Q. What analytical techniques are critical for structural characterization?

Essential methods include:

  • IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .
  • Multinuclear NMR (¹H, ¹³C) to resolve aromatic protons, methylene linkages, and amide environments. For example, ¹H NMR signals at δ 5.38–5.48 ppm (CH₂ groups) and 10.79 ppm (NH) .
  • HRMS for molecular ion confirmation (e.g., [M+H]⁺ matching calculated values within 0.0011 Da) .

Q. What safety precautions are recommended during handling?

While specific safety data for this compound is limited, general protocols for acetamide derivatives include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Conducting reactions in a fume hood to prevent inhalation of volatile byproducts.
  • Quenching reactions with ice and extracting with ethyl acetate to isolate products safely .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis or reactivity?

Advanced methods involve:

  • Quantum chemical calculations to model reaction pathways (e.g., transition states in cycloaddition reactions) and identify energy barriers .
  • Machine learning to analyze experimental datasets (e.g., solvent effects, catalyst loading) and predict optimal conditions (e.g., Cu(OAc)₂ at 10 mol% in tert-BuOH/H₂O) .
  • Density Functional Theory (DFT) to validate spectral data (e.g., NMR chemical shifts) and resolve ambiguities in structural assignments .

Q. How are discrepancies in spectral data resolved during structural elucidation?

Contradictions in NMR or IR data can be addressed by:

  • 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity, especially for overlapping signals in the pyrrolo-quinoline core .
  • X-ray crystallography for unambiguous confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated for related N-methyl-N-phenylacetamide derivatives .
  • Isotopic labeling (e.g., ¹⁵N or ²H) to track specific functional groups in complex mixtures .

Q. What strategies improve yield in multi-step syntheses?

Key optimizations include:

  • Intermediate purification : Recrystallization of azide precursors (e.g., 2-azido-N-phenylacetamide) to minimize side reactions .
  • Solvent selection : Using polar aprotic solvents (DMF) for alkynylation and mixed solvents (tert-BuOH/H₂O) for cycloaddition to enhance solubility and regioselectivity .
  • Catalyst screening : Testing alternative catalysts (e.g., CuI vs. Cu(OAc)₂) to reduce reaction time or byproduct formation .

Q. How is biological activity evaluated for structurally related compounds?

While direct data for this compound is unavailable, methodologies for analogs include:

  • In vitro assays : Testing cytotoxicity against cancer cell lines (e.g., MTT assays) using pyridine-pyrrolo-quinoline hybrids as reference .
  • Structure-Activity Relationship (SAR) studies : Modifying the naphthyloxy or acetamide moieties to assess impact on bioactivity .

Data Contradiction Analysis

Q. How to address conflicting results in reaction yields across studies?

Discrepancies may arise from:

  • Impurity in starting materials : Validate intermediates via HPLC or GC-MS before use .
  • Atmospheric moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) for moisture-sensitive steps (e.g., azide formation) .
  • Reproducibility checks : Replicate experiments with strict control of variables (temperature, stirring rate) .

Q. Why do NMR spectra vary between batches despite identical protocols?

Potential causes include:

  • Polymorphism : Different crystalline forms altering chemical shifts. Use XRPD to confirm crystallinity .
  • Residual solvents : Dry samples thoroughly or use deuterated solvents for NMR to eliminate interference .

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